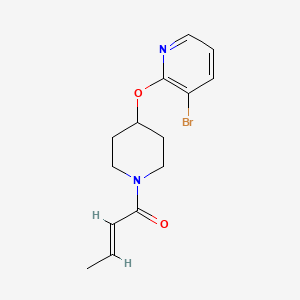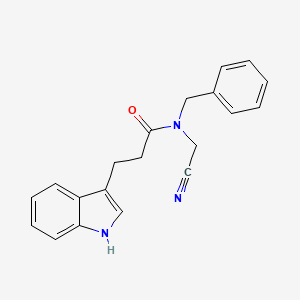
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide is a chemical compound that belongs to the class of indole derivatives. It is also known as BNIP, and it has been extensively studied for its potential applications in scientific research. BNIP is a potent inhibitor of several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which makes it a promising candidate for the treatment of various neurological disorders.
Mechanism Of Action
BNIP exerts its pharmacological effects by inhibiting the activity of several enzymes, including MAO and AChE. MAO is responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for the regulation of mood and behavior. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. AChE is responsible for the breakdown of acetylcholine, which is important for the regulation of muscle contraction and cognitive function. Inhibition of AChE can improve cognitive function and memory.
Biochemical and Physiological Effects:
BNIP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can improve mood and cognitive function. BNIP has also been shown to increase the levels of acetylcholine, which can improve cognitive function and memory. In addition, BNIP has been shown to have anti-inflammatory and anti-cancer properties, which can improve overall health and well-being.
Advantages And Limitations For Lab Experiments
The advantages of using BNIP in lab experiments include its potent pharmacological effects, its ease of synthesis, and its potential applications in scientific research. However, the limitations of using BNIP in lab experiments include its potential toxicity and its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BNIP. One potential direction is the development of more potent and selective inhibitors of MAO and AChE. Another potential direction is the investigation of the anti-inflammatory and anti-cancer properties of BNIP. Finally, the potential use of BNIP in the treatment of various neurological disorders such as Alzheimer's and Parkinson's disease warrants further investigation.
Synthesis Methods
The synthesis of BNIP involves the reaction of N-benzyl-3-(1H-indol-3-yl)propanamide with cyanomethyl bromide in the presence of a base such as potassium carbonate. The reaction yields BNIP as a white crystalline solid with a high purity level. The synthesis of BNIP is a straightforward and efficient process, making it an attractive target for chemical synthesis.
Scientific Research Applications
BNIP has been extensively studied for its potential applications in scientific research. It has been shown to have potent neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's and Parkinson's disease. BNIP has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for various types of cancer.
properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c21-12-13-23(15-16-6-2-1-3-7-16)20(24)11-10-17-14-22-19-9-5-4-8-18(17)19/h1-9,14,22H,10-11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJSGNPPJSIBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-3-(1H-indol-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2736203.png)

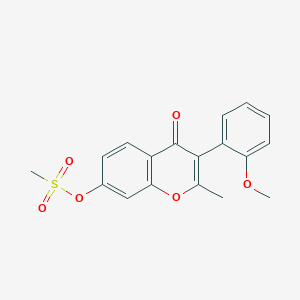


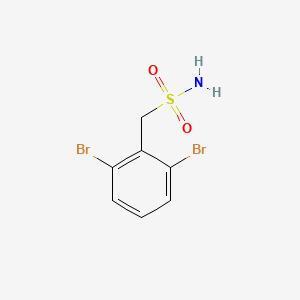

![(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B2736217.png)
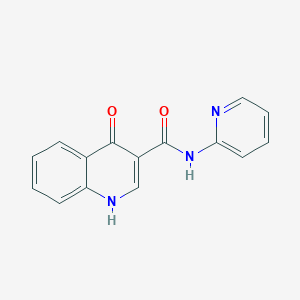


![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2736222.png)
![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)
